molecular formula C10H9N3O2 B096084 1-(4-Nitrobenzyl)-1H-imidazole CAS No. 18994-90-6

1-(4-Nitrobenzyl)-1H-imidazole

Cat. No. B096084
CAS RN: 18994-90-6
M. Wt: 203.2 g/mol
InChI Key: FLYGQJXMRPZYHQ-UHFFFAOYSA-N
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Description

The compound 1-(4-Nitrobenzyl)-1H-imidazole is a derivative of imidazole, which is a heterocyclic aromatic organic compound. This compound is structurally characterized by the presence of a nitro group attached to a benzyl moiety, which is further linked to the imidazole ring. The nitro group is known to confer specific chemical properties to the compound, such as reactivity towards nucleophilic substitution.

Synthesis Analysis

The synthesis of 1-(4-Nitrobenzyl)-1H-imidazole derivatives has been reported in various studies. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves the reaction of 1,2-phenylenediamine to yield a mono-substituted product, with glycolic acid used in the cyclization step to avoid minor by-products . Similarly, the synthesis of 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one has been achieved, and its crystal structure has been determined .

Molecular Structure Analysis

The molecular structure of 1-(4-Nitrobenzyl)-1H-imidazole derivatives has been elucidated using various techniques. X-ray crystallography has been employed to determine the crystal structure of related compounds, revealing that they crystallize in the monoclinic space group with specific cell parameters . Computational calculations have also been used to understand the intermolecular interactions present in the crystal, such as π-π interactions and van der Waals forces, which contribute to the stability of the crystal packing .

Chemical Reactions Analysis

The reactivity of 1-(4-Nitrobenzyl)-1H-imidazole derivatives has been explored in several studies. For example, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine in the absence of an additional base . This indicates that the nitro group and the benzyl moiety play a significant role in the chemical reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Nitrobenzyl)-1H-imidazole derivatives are influenced by the presence of the nitro group and the imidazole ring. The nitro group is electron-withdrawing, which can affect the electron density of the imidazole ring and thus its reactivity. The compound 1-methyl-4-nitro-1H-imidazole has been studied for its spectroscopic properties, antimicrobial activities, and structure confirmation through techniques such as FTIR, NMR, and EIMS . The antimicrobial activity suggests potential applications in the medical field, while the spectroscopic properties provide insights into the molecular structure and behavior of the compound .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : One study focused on synthesizing derivatives of 8H-imidazo[2,1-c]-s-triazolo[4,3-a]-[1,4]benzodiazepine, starting from 2-nitrobenzyl iodide and 1H-imidazole, which ultimately led to the formation of 1-(2-nitrobenzyl)-1H-imidazole. These types of heterocyclic compounds have potential applications in pharmaceuticals and materials science (Stefancich, Silvestri, & Artico, 1993).

  • Antibacterial and Cytotoxicity Studies : Another study synthesized silver(I) acetate complexes using 1H-imidazole and its derivatives, including 1-(4-nitrobenzyl)-1H-imidazole, to study their antibacterial activities and cytotoxic effects. These complexes showed medium to high antibacterial activity and cytotoxicity, suggesting potential applications in medical and microbiological fields (Patil et al., 2011).

  • Structural Analysis in Crystallography : A study on the crystal structure of 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one, a derivative of 1-(4-nitrobenzyl)-1H-imidazole, revealed insights into the stabilization of the solid-state geometry by intermolecular ππ interactions, which are critical in materials science and pharmaceutical design (Belaziz et al., 2013).

  • Synthesis of Imidazole Derivatives with Pharmacological Potential : Various derivatives of 1-(4-nitrobenzyl)-1H-imidazole were synthesized and evaluated for their potential pharmacological activities, such as sedative and muscle-relaxant effects. This suggests the compound's significance in developing new therapeutic agents (Stefancich et al., 1985).

  • Photocleavable Linkers in Oligonucleotides : A study explored the use of a photolabile linker containing imidazole residues in the synthesis of model nucleoside monomers. This has implications in the field of biochemistry, particularly in the study of DNA and RNA (Abramova & Silnikov, 2005).

  • Chemical Analysis and Structural Elucidation : Research on the chemical shift and methylation of 4-nitroimidazole, which is closely related to 1-(4-nitrobenzyl)-1H-imidazole, provided insights into the electronic structures and molecular dynamics of these compounds, crucial for their application in medicinal chemistry (Backler et al., 2020).

Future Directions

While specific future directions for “1-(4-Nitrobenzyl)-1H-imidazole” are not available, nitro-containing self-immolative systems have been receiving increasing attention in different application areas, such as analytical chemistry, medicinal chemistry, and materials science .

properties

IUPAC Name

1-[(4-nitrophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-13(15)10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYGQJXMRPZYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342908
Record name 1-(4-Nitrobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrobenzyl)-1H-imidazole

CAS RN

18994-90-6
Record name 1-(4-Nitrobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium carbonate (2.00 g; 14.6 mmol) was added to a stirred solution of 1-(bromomethyl)-4-nitrobenzene (3.20 g; 14.8 mmol) and imidazole (1.00 g; 14.7 mmol) in acetonitrile (60 mL). The mixture was stirred at room temperature for 17 hr and then concentrated under reduced pressure. The residue was partitioned between EA and water and the phases separated. The aqueous phase was extracted twice with EA; and the combined organic layers washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure to give 1-(4-nitrobenzyl)-1H-imidazole (1.27 g) as a red/brown oil. A solution of 1-(4-nitrobenzyl)-1H-imidazole (2.67 g; 13.1 mmol) in ethanol (100 mL) was hydrogenated at atmospheric pressure with 10% palladium on carbon (0.285 g) at room temperature for 4.5 hr. The mixture was filtered through diatomaceous earth and then concentrated under reduced pressure to give 4-[(1H-imidazol-1-ylmethyl]benzenamine (2.24 g) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Potassium carbonate (3.1 g, 23 mmol) is added to a solution of 4-nitrobenzylbromide (5 g, 23 mmol) and imidazole (1.6 g, 23 mmol) and the reaction mixture is stirred at RT. After the reaction has been completed according to HPLC-MS the suspension is poured into 800 mL water and extracted three times with ethyl acetate. The combined organic phases are washed with saturated sodium chloride solution, dried on sodium sulphate and evaporated down. The residue is purified by chromatography on silica gel with dichloromethane/methanol. Yield: 2.1 g.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
D Satheesh, A Rajendran, R Saravanan… - Iranian J. Org …, 2018 - iranjoc.qaemshahr.iau.ir
N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles (3a-i) were successfully synthesized by treating 2-methyl-4 (5)-nitroimidazole (1a) with benzyl/butyl halides (2a-i) in the …
Number of citations: 8 iranjoc.qaemshahr.iau.ir
SL Gaonkar, HS Yathirajan, B Nagaraj… - … Section E: Structure …, 2004 - scripts.iucr.org
The asymmetric unit of the title compound, C15H16ClN3O3, comprises two molecules that are each twisted about the benzyl C atom. The second and fourth C atoms of the butyl chain …
Number of citations: 2 scripts.iucr.org
D Satheesh, A Rajendran, K Chithra… - Chemical Data …, 2020 - Elsevier
A series of nine imidazolium salts namely N 1 -(4-Substituted benzyl-2-methyl-4-nitro-3-imidazolium 3΄-chloroperoxy benzoates (5a-f) and N 1 -Butyl-2-methyl-4-nitro-3-imidazolium 3΄-…
Number of citations: 8 www.sciencedirect.com
L Roumen, JW Peeters, JMA Emmen… - Journal of medicinal …, 2010 - ACS Publications
Reducing aldosterone action is beneficial in various major diseases such as heart failure. Currently, this is achieved with mineralocorticoid receptor antagonists, however, aldosterone …
Number of citations: 52 pubs.acs.org
OK Arjomandi, M Kavoosi, H Adibi - Bioorganic Chemistry, 2019 - Elsevier
Mutations in bacteria can result in antibiotic resistance due to the overuse or abuse of β-lactam antibiotics. One strategy which bacteria can become resistance toward antibiotics is …
Number of citations: 17 www.sciencedirect.com
N Saemian, G Shirvani, S Oliyaee… - … of Radioanalytical and …, 2012 - akjournals.com
The key synthetic intermediate, (2-mercapto-1-(4-nitrobenzyl)-1H-imidazol-5-yl)methanol-[2- 14 C], has been synthesized by using one pot procedure from potassium[ 14 C]-thiocyanate…
Number of citations: 11 akjournals.com
BK Tyagi, CK Tyagi - Asian Journal of Pharmaceutical Research, 2020 - indianjournals.com
Mutations in bacteria can result in antibiotic resistance due to the overuse or abuse of β-lactam antibiotics. One strategy which bacteria can become resistance toward antibiotics is …
Number of citations: 4 www.indianjournals.com
FD Altındağ, BN Sağlık, UA Çevik, İ Işıkdağ… - … , Sulfur, and Silicon …, 2019 - Taylor & Francis
Abstract A series of 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl) methyl) phenyl] acetamide derivatives was designed and synthesized to combat the increasing incidence of …
Number of citations: 13 www.tandfonline.com
YH Yan, W Li, W Chen, C Li, KR Zhu, J Deng… - European Journal of …, 2022 - Elsevier
Production of metallo-β-lactamases (MBLs) in bacterial pathogens is an important cause of resistance to the ‘last-resort’ carbapenem antibiotics. Development of effective MBL inhibitors …
Number of citations: 8 www.sciencedirect.com
J Lee, JG Kim, H Lee, TH Lee, KY Kim, H Kim - Pharmaceutics, 2021 - mdpi.com
Even though Candida spp. are staying commonly on human skin, it is also an opportunistic pathogenic fungus that can cause candidiasis. The emergence of resistant Candida strains …
Number of citations: 5 www.mdpi.com

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